4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol

Porphyrin conjugation Click chemistry Site-selective derivatization

4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol (CAS 57412-08-5, also designated TTPOH) is a meso-substituted, free-base A3B-type porphyrin bearing three p-tolyl groups and one 4-hydroxyphenyl group at the meso positions. This asymmetric substitution pattern confers a permanent molecular dipole and a single, chemically addressable phenolic hydroxyl handle that enables selective mono-functionalization—a feature absent in symmetric tetraarylporphyrins such as tetraphenylporphyrin (TPP) or tetra-p-tolylporphyrin (TTP).

Molecular Formula C47H36N4O
Molecular Weight 672.8 g/mol
Cat. No. B12298539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol
Molecular FormulaC47H36N4O
Molecular Weight672.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)O)C=C4)C9=CC=C(C=C9)C)N3
InChIInChI=1S/C47H36N4O/c1-28-4-10-31(11-5-28)44-36-20-22-38(48-36)45(32-12-6-29(2)7-13-32)40-24-26-42(50-40)47(34-16-18-35(52)19-17-34)43-27-25-41(51-43)46(39-23-21-37(44)49-39)33-14-8-30(3)9-15-33/h4-27,48,51-52H,1-3H3
InChIKeyUMDDEGXFFTXCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol (TTPOH): An Asymmetric A3B Porphyrin Building Block for Site-Specific Functionalization


4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol (CAS 57412-08-5, also designated TTPOH) is a meso-substituted, free-base A3B-type porphyrin bearing three p-tolyl groups and one 4-hydroxyphenyl group at the meso positions [1]. This asymmetric substitution pattern confers a permanent molecular dipole and a single, chemically addressable phenolic hydroxyl handle that enables selective mono-functionalization—a feature absent in symmetric tetraarylporphyrins such as tetraphenylporphyrin (TPP) or tetra-p-tolylporphyrin (TTP) [2]. The compound serves as a versatile precursor for covalently linked porphyrin dimers, bioconjugates, supramolecular architectures, and surface-anchored self-assembled monolayers (SAMs) [3].

Why Symmetric Tetraarylporphyrins Cannot Substitute for 4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol in Precision Applications


Symmetric tetraarylporphyrins such as tetra-p-tolylporphyrin (TTP) and tetraphenylporphyrin (TPP) lack a chemically orthogonal functional handle, making them unsuitable for applications requiring site-directed conjugation at a single meso position without statistical mixtures [1]. Conversely, tetrakis(4-hydroxyphenyl)porphyrin (THPP) bears four identical hydroxyl groups, which leads to complex product distributions upon derivatization and precludes the construction of well-defined, stoichiometrically precise hetero-dyads or -triads [2]. The A3B architecture of TTPOH resolves this dilemma: three hydrophobic p-tolyl groups provide solubility and electronic tuning, while the single phenolic –OH acts as a regioselective anchor for etherification, esterification, click chemistry, or metal-coordination at the periphery [3]. In surface engineering, the intrinsic dipole moment of the asymmetric TTPOH scaffold—arising from the electron-donating hydroxyl group opposite three methyl-substituted rings—enables oriented self-assembly and work-function tuning that symmetric analogs cannot replicate [4].

Quantitative Evidence of Differentiation: 4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol vs. Closest Analogs


Single Hydroxyl Handle Enables Stoichiometric Mono-Functionalization Without Statistical Cross-Linking

TTPOH carries exactly one reactive phenolic –OH group. This permits stoichiometrically controlled mono-functionalization—for example, conversion to a porphyrin azide followed by Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a single, well-defined triazole-bridged hetero-dyad [1]. In contrast, symmetric tetrakis(4-hydroxyphenyl)porphyrin (THPP) carries four equivalent –OH groups; any attempt at mono-functionalization yields statistical mixtures of mono-, di-, tri-, and tetra-substituted products that require laborious chromatographic separation [2]. Tetra-p-tolylporphyrin (TTP) lacks a functionalizable handle entirely and cannot participate in such conjugation chemistry.

Porphyrin conjugation Click chemistry Site-selective derivatization A3B porphyrin

Intrinsic Molecular Dipole of Zn(II)TTPOH Creates a Quantified Charge Injection Asymmetry (2.2 eV Electron vs. 0.11 eV Hole Barrier) at Electrode Interfaces

The asymmetric A3B architecture of TTPOH imparts a permanent molecular dipole, with the electron-donating –OH group at one meso position and three electron-neutral p-tolyl groups at the remaining positions. When Zn(II)TTPOH is assembled as a SAM on reduced graphene oxide (RGO)/platinum source-drain electrodes, the dipole increases the electron injection barrier to 2.2 eV while simultaneously reducing the hole injection barrier to 0.11 eV, as determined by Kelvin probe force microscopy and cyclic voltammetry-derived HOMO-LUMO calculations [1]. This 20-fold asymmetry between electron and hole barriers enables unipolar (p-type) operation of graphene FETs [2]. Symmetric porphyrins such as Zn(II)TPP or Zn(II)TTP possess no net molecular dipole orthogonal to the macrocycle plane and cannot achieve comparable injection barrier asymmetry without external gating or additional interface engineering.

Graphene field-effect transistor Self-assembled monolayer Work function tuning Charge injection barrier

Porphyrin-Acridone Hybrids Built on TTPOH Exhibit Enhanced Photoinitiated Nuclease Activity Relative to the Benchmark Cationic Porphyrin TMPyP

The single hydroxyl group of TTPOH was exploited to construct a series of porphyrin-acridone hybrid molecules (4a–e) via ether linkages of varying alkyl chain lengths [1]. These hybrids displayed enhanced photoinduced nuclease activity against plasmid DNA compared to meso-tetrakis(4-N-methylpyridiniumyl)porphine (TMPyP), a widely used benchmark cationic porphyrin for DNA photocleavage studies [2]. The enhancement is attributed to the dual binding mode enabled by the hybrid architecture: the acridone moiety intercalates into DNA while the porphyrin moiety engages in outside groove binding, a cooperative interaction not achievable with TMPyP alone [3].

Photodynamic therapy DNA photocleavage Artificial nuclease Porphyrin-acridone hybrid

Phenolic –OH Enables Regioselective Covalent Dimerization via Ether Linkages With Demonstrated Soret Band Exciton Splitting

TTPOH undergoes clean, high-yield etherification with α,ω-dibromoalkanes to form σ-bromoalkyl porphyrin ether intermediates, which are subsequently reacted with a second phenolic porphyrin to yield well-defined, covalently linked cofacial porphyrin dimers [1]. The free-base dimers exhibit splitting of the intense Soret band in their electronic absorption spectra, interpreted as evidence of weak singlet energy transfer between the covalently linked macrocycles—an excitonic interaction that reports on the controlled inter-porphyrin distance and orientation enabled by the single-site linkage strategy [2]. Symmetric tetraarylporphyrins without a phenolic handle cannot undergo this direct, regioselective dimerization chemistry; alternative dimerization strategies (e.g., through pyrrolic β-positions or meso-aryl coupling) typically require harsher conditions, metal catalysis, or yield mixtures of regioisomers.

Porphyrin dimer Exciton coupling Covalent linkage Energy transfer

TTPOH Serves as the Core Building Block for Multi-Component Supramolecular Tetrads Exhibiting Sequential Energy–Energy–Electron Transfer

TTPOH has been employed as the central porphyrin unit in a supramolecular tetrad comprising benzothiazole–BODIPY–zinc porphyrin–C60, which demonstrates one-photon excitation followed by a three-step sequential energy–energy–electron transfer process leading to a long-lived charge-separated state [1]. The single hydroxyl anchor of TTPOH enables precise spatial positioning of the porphyrin within the tetrad architecture, an essential requirement for the directional, multi-step energy/electron transfer cascade. Symmetric porphyrins would introduce ambiguity in the attachment geometry and compromise the vectorial energy transfer pathway. Additionally, the Zn(II)TTPOH unit has been covalently linked to a phthalocyanine coordinated to a fullerene derivative, yielding a photosynthetic antenna-reaction center mimic with ultrafast energy transfer [2].

Artificial photosynthesis Supramolecular chemistry Energy transfer Charge separation

Optimal Application Scenarios for 4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol Based on Quantified Differentiation Evidence


Precision Bioconjugation and Click Chemistry for Theranostic Porphyrin Conjugates

When a single porphyrin unit must be covalently attached to a biomolecule (antibody, peptide, oligonucleotide) or a drug payload without producing cross-linked byproducts, TTPOH is the preferred A3B scaffold. Its single phenolic –OH can be quantitatively converted to a porphyrin azide for CuAAC click chemistry, yielding a structurally homogeneous mono-adduct [1]. Symmetric THPP would generate inseparable statistical mixtures of 1:1, 2:1, 3:1, and 4:1 porphyrin-to-biomolecule conjugates, while TTP offers no conjugation handle at all. This scenario is validated by the successful synthesis of the first triazole-bridged unsymmetrical porphyrin dyad using TTPOH as the azide precursor.

Work-Function Engineering via Dipolar Self-Assembled Monolayers on Electrode Surfaces

For applications requiring oriented SAMs with a defined dipole moment orthogonal to the electrode surface—such as unipolar graphene FETs, organic photovoltaics, or molecular diodes—Zn(II)TTPOH delivers a quantified electron injection barrier of 2.2 eV and hole injection barrier of 0.11 eV on RGO/Pt interfaces [2]. The 20:1 electron-to-hole barrier ratio enables intrinsic unipolar (p-type) device operation without external doping. The hydroxyl group anchors the porphyrin to the oxide or metal surface, while the three p-tolyl groups project outward, and the intrinsic A3B dipole aligns directionally. No symmetric porphyrin can replicate this combination of surface anchoring and built-in dipole in a single molecular layer.

Construction of Covalently Linked Porphyrin Dimers and Oligomers for Artificial Photosynthesis

For research programs developing artificial photosynthetic reaction centers, TTPOH provides a regiochemically unambiguous route to cofacial porphyrin dimers via diether bridges. The method, established by Little (1978), involves clean etherification with dibromoalkanes followed by coupling with a second phenolic porphyrin, yielding structurally homogeneous dimers that exhibit diagnostic Soret band exciton splitting [3]. This approach has been extended to Ce(IV) sandwich complexes with variable-length diether bridges, enabling systematic study of inter-porphyrin distance effects on electronic coupling and redox behavior [4]. Symmetric porphyrins cannot access this well-defined dimer geometry without introducing additional functional groups or accepting regioisomeric mixtures.

Photodynamic Therapy Photosensitizer Development with Dual-Mode DNA Binding

For medicinal chemistry programs targeting enhanced PDT photosensitizers, TTPOH-derived porphyrin-acridone hybrids have demonstrated qualitatively enhanced photoinitiated nuclease activity relative to the clinical benchmark TMPyP [5]. The hybrid architecture—enabled uniquely by the single hydroxyl handle for acridone attachment—provides cooperative DNA binding via intercalation (acridone) and outside groove interaction (porphyrin). This dual binding mode cannot be achieved with TMPyP alone or with symmetric porphyrins lacking a single, defined conjugation point. The hexamethylene-linked variant showed particularly high photocleavage activity, providing a clear structure-activity lead for further optimization.

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